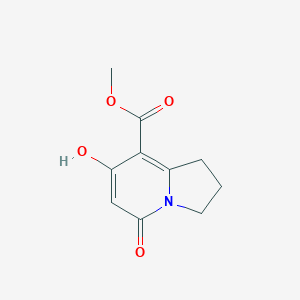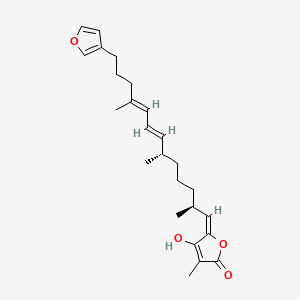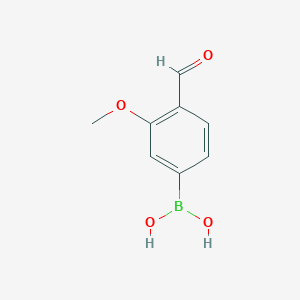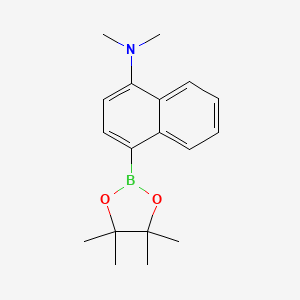
4-Fluoro-1-nitro-2-propoxybenzene
Overview
Description
“4-Fluoro-1-nitro-2-propoxybenzene” is a chemical compound with the molecular formula C9H10FNO3 . It has a molecular weight of 199.18 .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of 5-fluoro-2-nitrophenol with n-propyl iodide and potassium carbonate . The reaction is carried out in dimethylformamide (DMF) at 50°C .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H10FNO3/c1-2-5-14-9-6-7(10)3-4-8(9)11(12)13/h3-4,6H,2,5H2,1H3 . This indicates the presence of a fluorine atom, a nitro group, and a propoxy group attached to a benzene ring.Scientific Research Applications
Synthesis and Characterization
- Compounds analogous to 4-Fluoro-1-nitro-2-propoxybenzene, such as 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, have been synthesized with high yields, demonstrating the feasibility of introducing fluorine and nitro groups into aromatic compounds. These methodologies are pivotal for creating intermediates for further chemical transformations (Sweeney et al., 2018).
Nucleophilic Aromatic Substitution (SNArc) Reactions
- The preparation and reactivity of fluoronitroaromatic compounds, including those similar to this compound, have been extensively studied. For instance, 2-Fluoro-5-nitrobenzonitrile, an analogue of 1-fluoro-2,4-dinitrobenzene, demonstrates the versatility of fluoronitro compounds in reactions with amines and NH-heteroaromatic compounds, showcasing their potential in creating diverse aromatic compounds (Wilshire, 1967).
Catalysis and Coupling Reactions
- The role of fluoronitroaromatic compounds in palladium-catalyzed amination, Stille, and Suzuki coupling reactions has been explored, indicating their applicability in constructing carbon-nitrogen bonds and facilitating the synthesis of complex aromatic molecules. These reactions highlight the importance of such compounds in organic synthesis and material science (Kim & Yu, 2003).
Nucleophilic Substitution for Fluoroaromatic Compounds
- Research on the nucleophilic substitution of nitro groups with fluoride in aromatic compounds provides insights into synthesizing fluorinated aromatics, which are crucial in pharmaceuticals and agrochemicals. This process underscores the reactivity and utility of nitrofluoroaromatics in generating fluorinated derivatives, potentially including those related to this compound (Effenberger & Streicher, 1991).
Molecular Ordering and Liquid Crystals
- Studies on the molecular ordering of smectogenic compounds, which could include fluoronitroaromatic structures, contribute to the understanding of material properties and the design of liquid crystalline materials. These investigations are crucial for developing advanced materials with specific optical and electronic properties (Ojha & Pisipati, 2003).
Safety and Hazards
The safety data sheet for “4-Fluoro-1-nitro-2-propoxybenzene” indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure), with the respiratory system being a target organ .
properties
IUPAC Name |
4-fluoro-1-nitro-2-propoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c1-2-5-14-9-6-7(10)3-4-8(9)11(12)13/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIERVAJLYZESGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716520 | |
| Record name | 4-Fluoro-1-nitro-2-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28987-45-3 | |
| Record name | 4-Fluoro-1-nitro-2-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[5-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline](/img/structure/B1441472.png)
![2-[4-(4-fluorophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1441473.png)
![3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine hydrochloride](/img/structure/B1441474.png)

![[4-(4-fluorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B1441480.png)



![Tert-butyl 3-oxo-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B1441484.png)

![1-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}ethan-1-one](/img/structure/B1441489.png)


